molecular formula C14H17Cl2NO B263661 N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Numéro de catalogue: B263661
Poids moléculaire: 286.2 g/mol
Clé InChI: CWWYZQRRNNZWDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, commonly known as DCTA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclopropanecarboxamides and has been found to exhibit a range of biochemical and physiological effects.

Mécanisme D'action

DCTA exerts its inhibitory effect on the proteasome by binding to the active site of the 20S proteasome subunit. This results in the inhibition of protein degradation and accumulation of ubiquitinated proteins, leading to cell death.
Biochemical and Physiological Effects
DCTA has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on the proteasome, DCTA has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. DCTA has also been found to have a neuroprotective effect in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

DCTA has several advantages for use in lab experiments. It is a potent and selective inhibitor of the proteasome, making it an effective tool for studying the role of the proteasome in cellular processes. DCTA has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
One limitation of DCTA is its potential cytotoxicity, which may limit its use in certain cell types. Additionally, DCTA has been found to have off-target effects on other cellular pathways, which may complicate data interpretation.

Orientations Futures

There are several future directions for research on DCTA. One area of interest is the development of more potent and selective inhibitors of the proteasome. Another area of research is the identification of biomarkers that can predict response to proteasome inhibitors such as DCTA. Additionally, there is ongoing research on the use of proteasome inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, there is interest in exploring the potential therapeutic uses of DCTA in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the proteasome. DCTA has been found to exhibit a range of biochemical and physiological effects, including induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response. While DCTA has several advantages for use in lab experiments, including its potency and selectivity, it also has limitations such as potential cytotoxicity and off-target effects. Future research on DCTA will focus on the development of more potent and selective inhibitors of the proteasome, identification of biomarkers for response prediction, and exploration of therapeutic uses in other diseases.

Méthodes De Synthèse

The synthesis of DCTA involves the reaction of 3,5-dichloroaniline with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure DCTA.

Applications De Recherche Scientifique

DCTA has been extensively used in scientific research due to its ability to inhibit the activity of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. The proteasome is involved in a range of cellular processes, including cell cycle regulation, apoptosis, and DNA repair. Inhibition of the proteasome has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Propriétés

Formule moléculaire

C14H17Cl2NO

Poids moléculaire

286.2 g/mol

Nom IUPAC

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO/c1-13(2)11(14(13,3)4)12(18)17-10-6-8(15)5-9(16)7-10/h5-7,11H,1-4H3,(H,17,18)

Clé InChI

CWWYZQRRNNZWDV-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C

SMILES canonique

CC1(C(C1(C)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.